8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-methyl-4-propyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O6/c1-6-7-16-12-21(24)29-22-14(2)18(9-8-17(16)22)28-13-15-10-19(25-3)23(27-5)20(11-15)26-4/h8-12H,6-7,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFKHNYFLZUXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves the condensation of 8-methyl-4-propyl-2H-chromen-2-one with 3,4,5-trimethoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one , also known as a derivative of flavonoids, has garnered attention for its diverse applications in scientific research. This article explores its applications, particularly in the fields of pharmacology, biochemistry, and materials science, supported by case studies and data tables.
Pharmacological Applications
The compound has shown potential in various pharmacological studies due to its bioactive properties.
Antioxidant Activity
Research indicates that flavonoids exhibit strong antioxidant properties, which can mitigate oxidative stress in cells. A study demonstrated that derivatives like this compound can scavenge free radicals effectively, thereby protecting cellular components from damage .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it was found to reduce the expression of TNF-alpha and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent .
Cancer Research
Initial studies have explored the compound's role in cancer therapy. It has been reported to induce apoptosis in certain cancer cell lines through the modulation of apoptotic pathways. Specifically, it was observed to activate caspase cascades leading to programmed cell death .
Biochemical Applications
The compound is being investigated for its role as a biochemical probe.
Enzyme Inhibition
It has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways. For example, it showed significant inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial targets in pain and inflammation management .
Materials Science
Beyond biological applications, this compound's unique chemical structure allows it to be utilized in materials science.
Polymer Development
Research has indicated that incorporating this flavonoid into polymer matrices can enhance the mechanical properties of the resulting materials. Its addition improves thermal stability and UV resistance, making it suitable for applications in coatings and packaging materials .
Case Studies
Mechanism of Action
The mechanism of action of 8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues
The following table compares 8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one with structurally related chromen-2-one derivatives:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Differences | Reference |
|---|---|---|---|---|
| This compound (Target) | 7-(3,4,5-TMB*), 8-Me, 4-Pr | ~480 (estimated) | Reference compound; propyl group at position 4 | - |
| 6-chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one | 6-Cl, 7-(3,4,5-TMB), 4-Me | 475.0 | Chlorine at position 6; methyl instead of propyl at position 4 | |
| 7-[(4-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one | 7-(4-Cl-benzyl), 6-Et, 4-Ph | ~420 | 4-Chlorobenzyloxy group; ethyl at position 6; phenyl at position 4 | |
| 5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one | 5-(4-MeO-benzyl), 3-Me, 4-Me, 7-Me | ~380 | Methoxybenzyloxy at position 5; multiple methyl groups | |
| 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one | 7-(2-Cl-6-F-benzyl), 4-(4-MeO-Ph), 8-Me | ~470 | Halogenated benzyloxy group; methoxyphenyl at position 4 |
*TMB: 3,4,5-trimethoxybenzyl
Key Observations :
- Substituent Position : The target compound’s 3,4,5-trimethoxybenzyloxy group at position 7 is shared with , but differences in alkyl/aryl groups at positions 4 and 6 significantly alter properties.
- Core Modifications: Compounds like (dihydro-oxazinone-fused chromene) demonstrate how fused heterocycles alter rigidity and bioactivity.
Trimethoxybenzyl (TMB) as a Pharmacophore :
- The TMB group in the target compound and is associated with antitumour and antimicrobial activities, likely due to its planar structure and ability to engage in π-π stacking with enzymes or DNA.
Physicochemical Properties
| Property | Target Compound | 6-Cl-4-Me-7-TMB | 7-(4-Cl-benzyl)-6-Et |
|---|---|---|---|
| LogP | ~4.2 (estimated) | ~3.8 | ~3.5 |
| Solubility | Low in water; soluble in DMSO, acetone | Similar to target | Moderate in ethanol |
| Melting Point | Not reported | 160–162°C | 145–148°C |
Impact of Substituents :
- The propyl group at position 4 in the target compound increases lipophilicity (higher LogP) compared to methyl in .
- Halogenation (Cl, F) reduces solubility but improves metabolic stability .
Biological Activity
8-Methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic compound belonging to the flavonoid family, specifically a chromen derivative. Its unique structure, characterized by various functional groups, positions it as a subject of interest in pharmacological research due to its potential biological activities.
The molecular formula of the compound is C23H26O6, with a molecular weight of approximately 398.449 g/mol. The compound exhibits a logP value of 4.6587, indicating its lipophilicity, which may influence its absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H26O6 |
| Molecular Weight | 398.449 g/mol |
| LogP | 4.6587 |
| Polar Surface Area (PSA) | 67.13 Ų |
| Number of Atoms | 55 |
| Number of Bonds | 57 |
Biological Activities
Research has indicated that this compound possesses a range of biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
- Anticancer Potential : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
The biological activity of this compound may involve several mechanisms:
- Interaction with Enzymes : The compound may interact with enzymes involved in oxidative stress and inflammation.
- Modulation of Signaling Pathways : It is believed to affect signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
- Antioxidant Studies : A study utilizing the DPPH radical scavenging assay demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant agent .
- Anti-inflammatory Research : In vitro studies have shown that the compound can inhibit the expression of pro-inflammatory markers in macrophages, indicating its role in reducing inflammation .
- Cytotoxicity Assessments : Research on cancer cell lines revealed that the compound exhibited significant cytotoxicity against HeLa (cervical cancer) and MCF7 (breast cancer) cells at micromolar concentrations .
Q & A
Basic Research Questions
Q. What synthetic routes are established for synthesizing 8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step procedures, starting with functionalization of the chromen-2-one core. For example:
- Step 1 : Alkylation or esterification to introduce the 3,4,5-trimethoxybenzyloxy group at position 7, using coupling agents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions .
- Step 2 : Propyl and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring precise temperature control (e.g., 60–80°C) and catalysts like BF₃·Et₂O .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product. Yield optimization (40–60%) depends on stoichiometric ratios and inert atmospheres (N₂/Ar) .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the 3,4,5-trimethoxybenzyloxy group shows distinct aromatic proton signals at δ 6.5–7.0 ppm and methoxy peaks at δ 3.8–3.9 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and π-π interactions. Disorder in substituents (e.g., propyl chain) requires iterative refinement cycles .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z ~459.2) .
Q. What in vitro assays are used for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or topoisomerase inhibition) using recombinant enzymes .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 3,4,5-trimethoxybenzyloxy group) influence target interactions, and what computational models validate these findings?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The electron-rich 3,4,5-trimethoxybenzyloxy group enhances π-π stacking with hydrophobic enzyme pockets (e.g., tubulin’s colchicine site). Methyl and propyl groups modulate lipophilicity, affecting membrane permeability .
- Computational Validation : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities. For example, docking scores correlate with experimental IC₅₀ values in kinase inhibition studies .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity. Contaminants from incomplete synthesis (e.g., unreacted intermediates) may skew bioactivity results .
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or threshold behaviors .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability) through structural modifications?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amino) at the propyl chain terminus, balancing LogP values .
- Metabolic Stability : Deuterate labile hydrogen atoms (e.g., benzylic positions) to slow CYP450-mediated oxidation .
- Prodrug Design : Convert the chromen-2-one carbonyl to a phosphate ester for improved aqueous solubility and in vivo activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
